molecular formula C7H5Cl2NO2 B1295675 1,3-Dichloro-2-methyl-5-nitrobenzene CAS No. 7149-69-1

1,3-Dichloro-2-methyl-5-nitrobenzene

Cat. No. B1295675
CAS RN: 7149-69-1
M. Wt: 206.02 g/mol
InChI Key: RUVCGWLHTVGNGI-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-methyl-5-nitrobenzene is a chemical compound that is part of a broader class of nitroaromatic compounds. These compounds are characterized by the presence of nitro groups (-NO2) attached to an aromatic ring, which in this case is further substituted with chlorine and methyl groups. The structure and reactivity of such compounds are of interest due to their potential applications in various chemical syntheses and material sciences.

Synthesis Analysis

The synthesis of nitroaromatic compounds can involve various strategies, including direct nitration, as well as more complex routes involving nucleophilic aromatic substitution. For example, the synthesis of related compounds, such as 1,2-dichloro-4-nitrobenzene, has been achieved by chlorination of p-nitrochlorobenzene using KClO3-H2SO4 as a chlorinating reagent, with a high yield of 91.8% under optimal conditions . Although the synthesis of 1,3-dichloro-2-methyl-5-nitrobenzene is not directly described, similar methodologies could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of nitroaromatic compounds is significantly influenced by the electron-withdrawing effects of the nitro group and the electron-donating effects of substituents like methyl groups. In closely related compounds, such as 3,4-dichloro-1-nitrobenzene, the structure has been studied through solvate formation with aniline, revealing interactions such as Cl⋯Cl and N—O⋯Cl, which contribute to the formation of a two-dimensional sheet structure . These interactions are crucial in understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Nitroaromatic compounds undergo various chemical reactions, including nucleophilic aromatic substitution. For instance, 1,2-dichloro-4,5-dinitrobenzene reacts with primary and secondary amines to yield monosubstituted nitro products with high efficiency. With excess amine and under reflux conditions, a chloro-nitro-disubstituted product is formed . These reactions are indicative of the reactivity patterns that might be expected for 1,3-dichloro-2-methyl-5-nitrobenzene, although specific reactions would depend on the exact substitution pattern and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaromatic compounds like 1,3-dichloro-2-methyl-5-nitrobenzene are influenced by their molecular structure. The presence of nitro and chloro substituents contributes to the compound's polarity, acidity, and potential for forming hydrogen bonds. These properties affect solubility, melting and boiling points, and reactivity. For example, the solvate structure of 3,4-dichloro-1-nitrobenzene with aniline demonstrates the ability of nitroaromatics to engage in hydrogen bonding . While specific data for 1,3-dichloro-2-methyl-5-nitrobenzene is not provided, it can be inferred that similar interactions and properties may be present.

Scientific Research Applications

Application 2: Synthesis of Antitrypanosomal, Antileishmanial and Antimalarial Agents

  • Summary of the Application: “1,3-Dichloro-2-methyl-5-nitrobenzene” is used as a reagent in the synthesis of antitrypanosomal, antileishmanial and antimalarial agents .

Application 3: Preparation of Nitro Compounds

  • Summary of the Application: “1,3-Dichloro-2-methyl-5-nitrobenzene” can be used in the preparation of nitro compounds .
  • Methods of Application or Experimental Procedures: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . The exact procedures can vary depending on the specific synthesis protocol.

properties

IUPAC Name

1,3-dichloro-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVCGWLHTVGNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290995
Record name 1,3-dichloro-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-methyl-5-nitrobenzene

CAS RN

7149-69-1
Record name 7149-69-1
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Record name 1,3-dichloro-2-methyl-5-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-2-methyl-5-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ML Medjroubi, A Boudjada, N Hamdouni, O Jeannin… - IUCrData, 2017 - iucrdata.iucr.org
The title compound, C7H5Cl2NO2 [systematic name: 1,3-dichloro-2-methyl-5-nitrobenzene], crystallizes in the chiral space group P212121 with a Flack parameter of −0.03 (5). The …
Number of citations: 3 iucrdata.iucr.org
R Moningka, FA Romero, NB Hastings, Z Guo… - Bioorganic & Medicinal …, 2020 - Elsevier
Here, we report the discovery of a new class of NPBWR1 antagonists identified from a fragment-based screen. Compound 1 (cAMP IC 50 = 250 µM; LE = 0.29) emerged as an initial hit. …
Number of citations: 9 www.sciencedirect.com
S Xu, GC Zhou - Journal of Chemical Research, 2018 - journals.sagepub.com
The lymphocyte function-associated antigen-1 (LFA-1) antagonist of ‘Compound 4’ was synthesised by a convenient route using cheap, commercially available starting materials and …
Number of citations: 2 journals.sagepub.com

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